5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine
Description
Chemical Structure & Key Features 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a pyrazole derivative substituted at position 5 with a 4-(trifluoromethoxy)phenyl group and at position 3 with an amine (-NH₂). The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, enhancing the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs . Its molecular formula is C₁₀H₇F₃N₃O, with a monoisotopic mass of 299.1245 g/mol (calculated from ).
For example, 5-(4-methoxyphenyl)-1H-pyrazol-3-amine derivatives are synthesized via HBTU-mediated amidation or benzamide formation (). The trifluoromethoxy group is typically introduced using reagents like 4-(trifluoromethoxy)phenyl isothiocyanate ().
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSOFPQITMWBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Scientific Research Applications
5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances its binding affinity and specificity . Additionally, the compound can modulate signaling pathways by interacting with receptors and other cellular proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related pyrazole-3-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects: Electron-Withdrawing Groups: The -OCF₃ group in the target compound provides stronger electron-withdrawing effects compared to -CF₃ ( vs. Steric Effects: Bulky groups like tert-butyl () enhance solubility but may reduce membrane permeability.
Biological Activity :
- Analogs with -CF₃ or -OCF₃ groups show interactions with proteins involved in kinase signaling (). For example, 4,5-dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine is linked to gene-chemical interactions in the CTD database ().
- Fluorinated phenyl groups (e.g., 4-fluorophenyl in ) improve metabolic stability and target selectivity.
Synthetic Challenges :
- The introduction of -OCF₃ requires specialized reagents like 4-(trifluoromethoxy)phenyl isothiocyanate (), whereas -CF₃ is more straightforward to install via trifluoromethylation.
Contradictions & Limitations
Biological Activity
5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine, a compound characterized by the presence of a trifluoromethoxy group on a phenyl ring connected to a pyrazole structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is defined by the following formula:
This compound features:
- A trifluoromethoxy group which enhances lipophilicity.
- A pyrazole ring that contributes to its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethoxy group increases the compound's stability and ability to penetrate biological membranes, while the amine group can form hydrogen bonds with biological targets, influencing its selectivity and efficacy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The following table summarizes various studies on its cytotoxic effects against different cancer cell lines:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 3.79 | Induces apoptosis | |
| A549 | 26.0 | Growth inhibition | |
| Hep-2 | 0.74 | Cytotoxicity | |
| NCI-H460 | 32.0 | Autophagy induction |
These studies demonstrate that the compound can inhibit cell growth and induce apoptosis in various cancer types.
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 5.40 | 0.01 |
This selective inhibition suggests that it may offer therapeutic benefits in treating inflammatory diseases with fewer side effects compared to non-selective COX inhibitors like ibuprofen or aspirin.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Antinociceptive Effects : A study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant pain relief in models of pathological pain, suggesting potential applications in pain management therapies .
- Cellular Mechanisms : Research indicated that this compound could modulate apoptotic pathways in cancer cells, leading to increased cell death through mitochondrial dysfunction and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
